(2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
Description
(2E)-3-(2-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid is a substituted acrylic acid derivative characterized by a phenyl ring substituted with chlorine (2-position), methoxy (5-position), and propoxy (4-position) groups. The (2E)-configuration denotes the trans stereochemistry of the double bond in the propenoic acid moiety.
Properties
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUXEZKWMTWEK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid with structurally related compounds, focusing on substituent patterns, molecular properties, and functional attributes. Data are derived from analogs reported in the evidence (Table 1).
Key Observations:
Substituent Effects on Physicochemical Properties: The propoxy group in the target compound increases hydrophobicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy in ). This may enhance membrane permeability in biological systems. The thiazole-containing analog exhibits a higher molar mass (295.74 g/mol) and lower pKa (4.53), suggesting stronger acidity due to electron-withdrawing effects of the heterocycle.
Hydrogen-Bonding and Crystallinity: Methoxy and propoxy groups in the target compound can participate in hydrogen-bonding networks, as observed in similar arylpropenoic acids . However, bulky substituents (e.g., 4-methylbenzyl in ) may reduce crystallinity by disrupting packing efficiency.
Biological Relevance: Thiophene- and pyrazole-containing analogs () are often explored for antimicrobial or anti-inflammatory activity due to their heterocyclic cores. The target compound’s phenyl-propenoic acid scaffold may favor cyclooxygenase (COX) inhibition, akin to nonsteroidal anti-inflammatory drugs (NSAIDs).
Synthetic Accessibility: Compounds with simpler substitution patterns (e.g., ) are more synthetically accessible than those requiring heterocyclic coupling (e.g., ). The target compound’s synthesis would likely involve Williamson etherification for the propoxy group, followed by Heck-type coupling for the propenoic acid moiety.
Biological Activity
(2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid, commonly referred to as a chalcone derivative, has garnered attention in scientific research due to its potential biological activities. This compound features a unique structure that includes a chloro, methoxy, and propoxy substituent on a phenyl ring, along with a propenoic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : C₁₃H₁₅ClO₄
- CAS Number : 1443353-83-0
- Molecular Weight : 270.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may modulate various signaling pathways by binding to enzymes or receptors involved in inflammatory responses and cancer progression.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has been observed to downregulate the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound based on various studies.
Case Studies
- Anti-inflammatory Effects : In a study involving murine models, this compound was administered at varying concentrations. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its efficacy in mitigating inflammation.
- Anticancer Properties : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at 50 µM. The mechanism was linked to the activation of apoptotic pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxybenzoic acid | Lacks propoxy group | Moderate anti-inflammatory |
| 2,3-Dimethoxybenzoic acid | Contains two methoxy groups | Limited anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
